molecular formula C8H10BrNOS B8311904 (2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

(2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine

Cat. No. B8311904
M. Wt: 248.14 g/mol
InChI Key: SSCWSCUCEZCNJT-UHFFFAOYSA-N
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Patent
US08710245B2

Procedure details

The title compound was synthesized from 2-(5-bromothiophen-2-yl)ethanol and aminoacetaldehyde dimethylacetal according to General Procedure A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7][CH2:8][OH:9])=[CH:4][CH:3]=1.CO[CH:12](OC)[CH2:13][NH2:14]>>[Br:1][C:2]1[S:6][C:5]2[CH2:7][CH2:8][O:9][CH:12]([CH2:13][NH2:14])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(OCCC2S1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.